molecular formula C3H4BF6KO B1454526 Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate CAS No. 1333326-05-8

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate

Cat. No.: B1454526
CAS No.: 1333326-05-8
M. Wt: 219.97 g/mol
InChI Key: YTLJDUDDGYLAQA-UHFFFAOYSA-N
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Description

Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a chemical compound with the molecular formula C3H4BF6KO . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H4BF6O.K/c1-3(10-2,11)4(5,6)7;/h1-2H2;/q-1;+1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 219.96 .

Scientific Research Applications

Reactivity and Applications in Organic Chemistry

Potassium trifluoro(organo)borates, a category encompassing compounds like Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate, have gained attention for their stability and reactivity, particularly in comparison to other organoboron reagents. Notably, their reactivity through the formation of difluoroboranes and in transmetallation reactions with transition metals have highlighted them as more reactive alternatives to boronic acids or esters. These compounds are pivotal in various organic reactions, offering a versatile tool in synthetic chemistry (Darses & Genet, 2003).

Synthesis of Amino Acid Derivatives

Potassium trifluoro(organo)borates have been successfully utilized in the synthesis of alanine derivatives, engaging with a variety of dehydroamino esters. This process, facilitated by rhodium complexes, results in the production of alanine derivatives with diverse amino protecting groups, illustrating the compound's utility in constructing complex molecular structures (Navarre, Darses, & Genêt, 2004).

Fluoroethoxylation in Synthesis

The ability to introduce a 2,2,2-trifluoroethoxy group to various aromatic and heteroaromatic systems using this compound highlights its importance in the field of synthetic chemistry. This process, often involving palladium-catalyzed cross-coupling reactions, showcases the compound's role in the synthesis of complex molecules, including fluorous derivatives of pharmaceuticals (Pethő et al., 2017).

Cross-Coupling Reactions

The involvement of potassium trifluoro(organo)borates in palladium-catalyzed coupling reactions with aryl- or alkenyltriflates is noteworthy. This process leads to the formation of arenes or alkenes, demonstrating the compound's broad applicability in creating diverse chemical structures (Molander & Ito, 2001).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin or eye irritation persists .

Properties

IUPAC Name

potassium;trifluoro(2,2,2-trifluoroethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BF6O.K/c5-3(6,7)1-11-2-4(8,9)10;/h1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLJDUDDGYLAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BF6KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734643
Record name Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333326-05-8
Record name Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.5377 g, 60 mass %, 13.44 mmol) in anhydrous THF (45 mL) at 0° C. is added dropwise 2,2,2-trifluoroethanol (1.345 g, 13.44 mmol). The resulting reaction mixture is slowly warmed to ambient temperature over 1 hour and then re-cooled to 0° C. Further potassium bromomethyl(trifluoro)boranuide (1.000 g, 4.481 mmol) is added in one portion and the resulting reaction mixture is stirred at ambient temperature for a further 22 h. The reaction is quenched with potassium hydrogen fluoride (2 mL, 4.5 M, 9.1 mmol) and stirred for 30 min. The suspension was concentrated in vacuo and diethyl ether was added to the solid residue. The resulting suspension is filtered, washing with more diethyl ether and the washed solid was re-dissolved in acetonitrile and filtered. The filtrate was concentrated in vacuo and triturated with diethyl ether to yield potassium trifluoro(2,2,2-trifluoroethoxymethyl)boranuide (0.950 g, 4.32 mmol, 96.4% Yield).
Quantity
0.5377 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.345 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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